molecular formula C20H26N6O B6446766 1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one CAS No. 2549034-63-9

1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6446766
CAS No.: 2549034-63-9
M. Wt: 366.5 g/mol
InChI Key: GYCNDPLCSZNUQC-UHFFFAOYSA-N
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Description

1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that features two piperazine rings, one phenyl group, and one pyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one typically involves multi-step organic reactions. One common method involves the reaction of 4-phenylpiperazine with an appropriate pyrimidinyl derivative under controlled conditions. The reaction may require the use of catalysts, solvents, and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing safety measures to handle potentially hazardous chemicals. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the piperazine or pyrimidinyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-phenylpiperazin-1-yl)ethan-1-one
  • 1-(4-phenylpiperazin-1-yl)phenylmethanone

Uniqueness

1-(4-phenylpiperazin-1-yl)-2-[4-(pyrimidin-4-yl)piperazin-1-yl]ethan-1-one is unique due to the presence of both phenyl and pyrimidinyl groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(4-phenylpiperazin-1-yl)-2-(4-pyrimidin-4-ylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c27-20(26-14-12-24(13-15-26)18-4-2-1-3-5-18)16-23-8-10-25(11-9-23)19-6-7-21-17-22-19/h1-7,17H,8-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCNDPLCSZNUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=NC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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